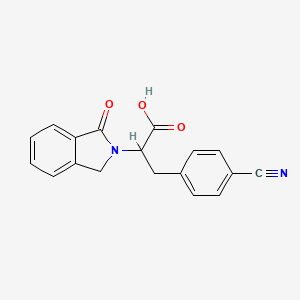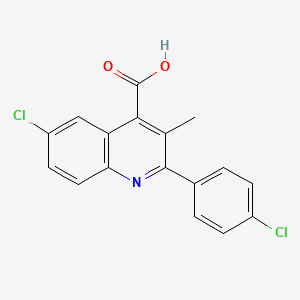
6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (CCMPCA) is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a derivative of quinoline and is derived from the reaction of 4-chlorophenylmagnesium bromide and 6-chloro-3-methylquinoline-4-carboxylic acid. It is a colorless solid with a molecular weight of 354.85 g/mol and a melting point of 202-204 °C.
科学研究应用
6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of various bioactive compounds, such as antifungal agents, anti-inflammatory agents, and antiviral agents. It is also used in the synthesis of novel polymers and dyes. In addition, 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is used in the synthesis of fluorescent probes for the detection of analytes.
作用机制
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to the substrate molecule, which in turn facilitates the formation of reactive intermediates. These reactive intermediates can then interact with other molecules, leading to the formation of various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid are not well understood. However, it is believed that the compound can interact with various enzymes, hormones, and other molecules in the body, leading to various effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.
实验室实验的优点和局限性
The use of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. Furthermore, it is a stable compound and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively toxic compound, and thus must be handled with care. In addition, it is not soluble in water, which can limit its use in certain experiments.
未来方向
The future directions for the use of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid in scientific research are numerous. Further research is needed to understand the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, further research is needed to develop new synthetic methods for the synthesis of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid and its derivatives. Furthermore, further research is needed to develop new applications for 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid, such as in the synthesis of novel polymers and dyes. Finally, further research is needed to develop new methods for the detection and quantification of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid.
合成方法
6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is synthesized by combining 4-chlorophenylmagnesium bromide and 6-chloro-3-methylquinoline-4-carboxylic acid in a reaction catalyzed by a Lewis acid. The reaction is conducted in a polar solvent such as dimethylformamide (DMF) at a temperature of 80-90 °C. The reaction yields 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid in a yield of up to 90%.
属性
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-15(17(21)22)13-8-12(19)6-7-14(13)20-16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIHMJJMYAJXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


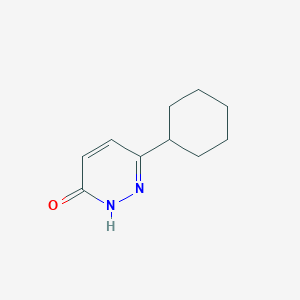
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2906852.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906853.png)
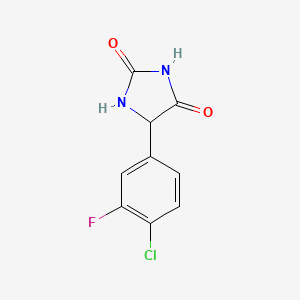
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2906864.png)
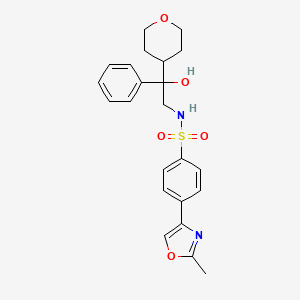
![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)
![5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2906868.png)
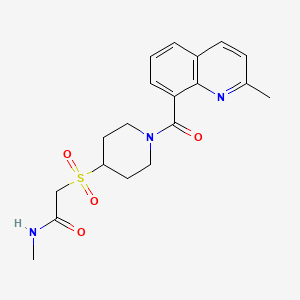
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2906870.png)
![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetami de](/img/structure/B2906871.png)
![N-(1,1-Dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2906872.png)
